9-Aminomethyl-9,10-dihydroanthracene

Catalog No.
S3350681
CAS No.
22136-76-1
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Aminomethyl-9,10-dihydroanthracene

CAS Number

22136-76-1

Product Name

9-Aminomethyl-9,10-dihydroanthracene

IUPAC Name

9,10-dihydroanthracen-9-ylmethanamine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2

InChI Key

GEICAQNIOJFRQN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)CN

9-Aminomethyl-9,10-dihydroanthracene is an organic compound characterized by its structure, which consists of a dihydroanthracene core with an aminomethyl substituent at the 9-position. Its molecular formula is C15H15NC_{15}H_{15}N, and it has a molar mass of approximately 209.292 g/mol . This compound is known for its role as a potent and selective antagonist of the serotonin receptor subtype 5-HT2A, making it significant in pharmacological research and therapeutic applications related to mental health disorders .

, particularly those involving modifications to its amine group or the aromatic system. For instance, it can undergo:

  • N-Alkylation: Modifying the amine group to enhance binding affinity to receptors.
  • Substitution Reactions: Introducing different functional groups on the aromatic rings, which can affect its biological activity.
  • Diels-Alder Reactions: The compound can also participate in cycloaddition reactions involving dienes, expanding its structural diversity .

The primary biological activity of 9-aminomethyl-9,10-dihydroanthracene lies in its antagonistic action on the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and psychosis. Studies have shown that this compound not only binds effectively to the receptor but also influences downstream signaling pathways associated with serotonin activity . Additionally, it serves as a structural probe in research aimed at understanding receptor-ligand interactions and developing new therapeutics with improved efficacy and selectivity .

The synthesis of 9-aminomethyl-9,10-dihydroanthracene can be achieved through several methods:

  • Reduction of Anthracene Derivatives: Starting from anthracene derivatives, reduction reactions can yield dihydroanthracene intermediates, which are then aminated.
  • Lithium Aluminium Hydride Reduction: A common method involves treating (9-anthrylmethyl) trimethylammonium chloride with lithium aluminium hydride in tetrahydrofuran, leading to the formation of 9-methylene-9,10-dihydroanthracene as an intermediate before further amination .
  • Direct Amination: Directly introducing an aminomethyl group onto a suitable precursor through nucleophilic substitution reactions.

These methods highlight the compound's versatility in synthetic organic chemistry.

9-Aminomethyl-9,10-dihydroanthracene finds applications primarily in medicinal chemistry due to its interaction with the serotonin system. Its uses include:

  • Research Tool: As a probe for studying serotonin receptor interactions and signaling pathways.
  • Drug Development: Its analogs are being explored for potential therapeutic agents targeting psychiatric disorders such as schizophrenia and depression.
  • Structure-Activity Relationship Studies: Used to understand how structural modifications affect biological activity and receptor binding affinities .

Interaction studies have focused on how 9-aminomethyl-9,10-dihydroanthracene and its derivatives bind to the 5-HT2A receptor. Techniques such as radioligand binding assays and molecular modeling have been employed to elucidate binding affinities and steric tolerances within the receptor's binding site. These studies have demonstrated that modifications to the compound can significantly alter its affinity for the receptor, providing insights into designing more effective therapeutic agents .

Several compounds share structural similarities with 9-aminomethyl-9,10-dihydroanthracene. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CyproheptadineSimilar tricyclic structureAntihistamine with additional antiserotonergic effects
Methoxy-substituted analogsSubstituted at various positionsVarying affinities for serotonin receptors
9-Methyl-9,10-dihydroanthraceneMethyl substitution at position 9Lower affinity for 5-HT2A compared to AMDA
DihydrotetrapheneExtended aromatic systemPotential for different binding interactions

These compounds illustrate the diversity within this chemical class while highlighting the unique properties of 9-aminomethyl-9,10-dihydroanthracene as a selective antagonist for the 5-HT2A receptor.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

UNII

JG5GX32FDE

Wikipedia

9-Aminomethyl-9,10-dihydroanthracene

Dates

Modify: 2023-07-26

Explore Compound Types